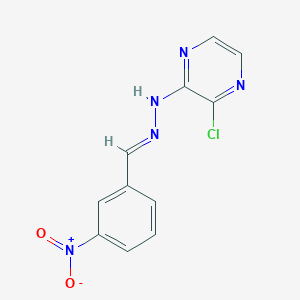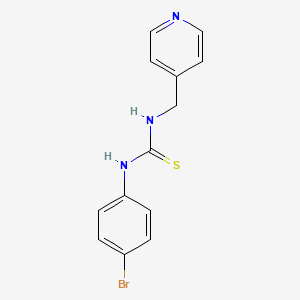![molecular formula C15H14O4 B5729439 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as HMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied extensively in the scientific community due to its potential applications in various fields. One of the most promising applications of 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid is in cancer treatment. Studies have shown that 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid can induce differentiation in cancer cells, leading to their growth arrest and eventual death. Additionally, 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to cancer treatment, 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been studied for its potential applications in other areas, such as wound healing, bone regeneration, and neuroprotection. Studies have shown that 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid can promote the growth and differentiation of various cell types, leading to improved tissue regeneration and repair.
作用机制
The mechanism of action of 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid is complex and not fully understood. However, it is believed that 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid exerts its effects through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to modulate the expression of various genes involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have a number of biochemical and physiological effects. For example, 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to induce cell differentiation, leading to the formation of more specialized cell types. Additionally, 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to modulate the expression of various genes involved in inflammation and immune function.
实验室实验的优点和局限性
One of the main advantages of using 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its ability to induce cell differentiation, which can be useful for studying various biological processes. Additionally, 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments. For example, 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid. One area of interest is the development of new cancer treatments that incorporate 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid. Additionally, there is interest in using 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid for tissue engineering and regenerative medicine applications, such as bone and cartilage repair. Further research is also needed to fully understand the mechanism of action of 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid and its effects on various biological processes.
合成方法
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid can be synthesized in a few different ways, but the most common method involves the reaction between salicylic acid and formaldehyde in the presence of a catalyst. This reaction results in the formation of 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid, which can then be isolated and purified through various techniques.
属性
IUPAC Name |
4-[[2-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-9-13-3-1-2-4-14(13)19-10-11-5-7-12(8-6-11)15(17)18/h1-8,16H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUZONUMKKFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Hydroxymethyl)phenoxy]methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)



![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)